molecular formula C17H18Cl3N3OS2 B2480302 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1052530-30-9

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2480302
CAS No.: 1052530-30-9
M. Wt: 450.82
InChI Key: YEYQDVZNRNYWPX-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a structurally complex molecule featuring a thiophene core substituted with chlorine atoms at positions 2 and 5. The carboxamide group at position 3 is linked to two distinct moieties: a 4-methylbenzo[d]thiazol-2-yl group and a 2-(dimethylamino)ethyl group. Its synthesis likely involves coupling a thiophene-3-carboxylic acid derivative with the substituted amines under standard amidation conditions, followed by salt formation.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2.ClH/c1-10-5-4-6-12-14(10)20-17(24-12)22(8-7-21(2)3)16(23)11-9-13(18)25-15(11)19;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQDVZNRNYWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride (CAS Number: 1052530-30-9) is a synthetic compound characterized by its complex structure, which includes a thiophene ring and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H18Cl3N3OS2C_{17}H_{18}Cl_{3}N_{3}OS_{2} with a molecular weight of approximately 450.82 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈Cl₃N₃OS₂
Molecular Weight450.82 g/mol
CAS Number1052530-30-9
Structural FeaturesThiophene, Benzo[d]thiazole

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with thiazole and thiophene structures have shown significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole have been reported to exhibit activity against resistant strains of Staphylococcus aureus and Candida species . The specific compound may similarly inhibit these pathogens due to its structural similarities.
  • Anticancer Potential :
    • The compound's ability to inhibit proteins involved in cell survival pathways, such as Mcl-1, suggests potential anticancer applications. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines . The presence of the dimethylamino group may enhance its interaction with biological targets, potentially increasing efficacy against various cancers.
  • Enzyme Inhibition :
    • The compound has been investigated for its role as an enzyme inhibitor. Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular processes, which could be leveraged for therapeutic interventions .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, providing insights into their biological activities:

  • Antibacterial Studies : A study highlighted the antibacterial efficacy of thiazole derivatives against drug-resistant strains. The minimal inhibitory concentration (MIC) for certain derivatives was as low as 50 μg/mL, indicating potent activity .
  • Anticancer Activity : Research on related benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation in various models including breast and liver cancer cell lines . These findings suggest that the compound may possess similar anticancer properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Thiazole derivatives, including this compound, have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Studies

  • Antibacterial Efficacy :
    • A study demonstrated that thiazole derivatives exhibited promising antibacterial properties against resistant strains of bacteria. The compound's structure allows for effective binding to bacterial enzymes, inhibiting their function and leading to cell death .
  • Antifungal Activity :
    • Another investigation revealed that derivatives similar to this compound displayed broad-spectrum antifungal activity against drug-resistant strains of Candida species. The modifications in the thiazole ring contributed to enhanced antifungal potency .

Anticancer Potential

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Research Findings

  • Cell Line Studies :
    • In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer drug .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationship of similar compounds has shown that modifications to the thiazole moiety can significantly enhance anticancer activity. This suggests that further optimization of this compound could yield even more potent derivatives .

Summary Table of Applications

ApplicationActivity DescriptionReference
AntimicrobialEffective against MRSA and resistant Candida strains
AnticancerInduces apoptosis in A549 and Caco-2 cell lines
MechanismInhibits enzymatic activity; induces apoptosis

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The target’s 2,5-dichloro substitution on thiophene enhances electron-withdrawing effects and steric bulk compared to 2,4-difluorophenyl () or 2,4-dichlorophenyl (). This may influence binding affinity in biological targets.
  • Heterocyclic Diversity: The thiophene and benzothiazol groups differentiate the target from triazole-based compounds, which are common in antifungals ().
  • Solubility: The dimethylaminoethyl group and hydrochloride salt improve aqueous solubility, contrasting with the lipophilic dioxolane () or sulfonyl groups ().

Spectral Comparison

Parameter Target Compound (Expected) (Triazole-Thiones [7–9])
IR C=O Stretch ~1660–1680 cm⁻¹ (carboxamide) Absent (C=O converted to C=S during cyclization)
IR C=S Stretch Absent 1247–1255 cm⁻¹ (thione tautomer)
NMR Aromatic Protons Multiplets for thiophene (δ 6.8–7.5) and benzothiazol Doublets for difluorophenyl (δ 7.2–8.1) and sulfonyl aryl
NH Stretch Absent (tertiary amide) 3278–3414 cm⁻¹ (NH in thione tautomer)

Note: The target’s tertiary amide eliminates NH stretching, unlike ’s secondary amines. The absence of C=S bands distinguishes it from triazole-thiones.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key steps include:

  • Refluxing in solvents like ethanol or acetonitrile to facilitate nucleophilic substitutions (e.g., benzothiazole formation) .
  • Controlled pH and temperature to optimize intermediate stability (e.g., glacial acetic acid as a catalyst for imine formation) .
  • Purification via vacuum distillation or column chromatography to isolate the hydrochloride salt . Yield optimization requires balancing solvent polarity, reaction time (e.g., 1–3 minutes for cyclization in acetonitrile ), and stoichiometric ratios of reagents.

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C): Validates aromatic proton environments and confirms substituent positions (e.g., dimethylaminoethyl and thiophene moieties) .
  • HPLC: Assesses purity (>95% recommended for pharmacological studies) .
  • Mass spectrometry (MS): Verifies molecular weight and fragmentation patterns .
  • Thermogravimetric analysis (TGA): Evaluates thermal stability, critical for storage and handling .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • In vitro binding assays: Screen for interactions with targets like kinase enzymes or GPCRs using fluorescence polarization .
  • Cytotoxicity profiling: Utilize cell lines (e.g., HEK-293 or cancer models) with MTT assays to assess IC₅₀ values .
  • Solubility and permeability: Perform shake-flask solubility tests and Caco-2 monolayer assays to predict bioavailability .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters for scalability?

DOE minimizes trial-and-error by systematically varying factors (e.g., temperature, solvent ratio, catalyst loading) and analyzing responses (yield, purity). For example:

  • Factorial designs identify interactions between parameters (e.g., reflux time vs. solvent volume) .
  • Response surface methodology (RSM) models non-linear relationships, enabling prediction of optimal conditions (e.g., 70°C, 6-hour reflux in ethanol) . Computational tools like ICReDD’s reaction path search methods integrate quantum chemistry to prioritize experimental conditions .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolite profiling: Use LC-MS to rule out degradation products interfering with activity .
  • Structural analogs comparison: Compare with derivatives (e.g., 4-methylbenzo[d]thiazol-2-yl vs. 5-methoxy analogs) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s reactivity or target interactions?

  • Quantum mechanical calculations (DFT): Model reaction pathways (e.g., thiophene carboxamide cyclization) and transition states .
  • Molecular docking: Simulate binding to targets like EGFR or PARP using AutoDock Vina, validated by experimental IC₅₀ data .
  • MD simulations: Assess conformational stability in physiological conditions (e.g., solvation in PBS buffer) .

Q. What mechanistic insights explain its biological activity?

Hypothesized mechanisms include:

  • Kinase inhibition: Competitive binding to ATP pockets, supported by kinase profiling assays .
  • DNA intercalation: Planar aromatic regions (thiophene/benzothiazole) may disrupt DNA replication, validated via ethidium bromide displacement assays .
  • Protease modulation: Thioamide groups could chelate catalytic metal ions (e.g., MMP-2/9), tested via fluorogenic substrate cleavage .

Q. How stable is the compound under physiological conditions, and what degradation pathways dominate?

Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) reveal:

  • Hydrolysis: Amide bonds degrade at high pH, monitored by HPLC .
  • Oxidation: Thiophene sulfur oxidizes to sulfoxide under oxidative stress (e.g., H₂O₂ exposure), detected via MS/MS .
  • Light sensitivity: UV-Vis spectroscopy tracks photodegradation, requiring amber vials for storage .

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